Uridine, 2'-deoxy-2'-methylene-

Description

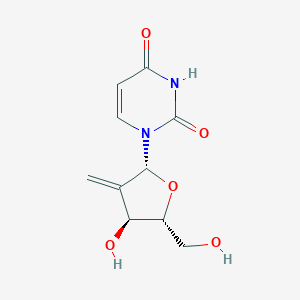

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,6,8-9,13,15H,1,4H2,(H,11,14,16)/t6-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOGIDIXKMOVSP-BWVDBABLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454355 | |

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119410-95-6 | |

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Uridine, 2 Deoxy 2 Methylene

Strategies for the Stereoselective Synthesis of Uridine (B1682114), 2'-deoxy-2'-methylene-

The creation of Uridine, 2'-deoxy-2'-methylene- with the correct stereochemistry is paramount for its interaction with biological targets. Synthetic chemists have developed several strategies to control the three-dimensional arrangement of atoms, particularly at the anomeric carbon and the sugar moiety.

A critical step in the synthesis of any nucleoside is the regioselective formation of the N-glycosidic bond between the nucleobase and the sugar. The Vorbrüggen glycosylation is a widely employed method for this purpose. This reaction typically involves the coupling of a silylated pyrimidine (B1678525) base, such as persilylated uracil (B121893), with a protected sugar derivative that has a suitable leaving group at the anomeric position, like an acetate. The reaction is promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

Achieving the desired stereochemistry at the sugar moiety, particularly for the C-methyl group that results from the reduction of the methylene (B1212753) group, often requires asymmetric synthesis techniques. A highly effective method for producing (2'R)-2'-Deoxy-2'-C-methyluridine involves the diastereoselective homogeneous hydrogenation of a 2'-deoxy-2'-exo-methyleneuridine precursor. researchgate.net This reaction utilizes a chiral rhodium catalyst, which directs the addition of hydrogen from a specific face of the exocyclic double bond, thereby creating the desired stereocenter at the 2'-position with high selectivity. researchgate.net This approach has been successfully scaled up for pilot plant preparation, highlighting its practicality. researchgate.net

While direct examples of chiral auxiliaries for the synthesis of Uridine, 2'-deoxy-2'-methylene- are not prominently detailed in the provided context, the principle remains a cornerstone of asymmetric synthesis. sigmaaldrich.comwikipedia.org Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org For instance, oxazolidinone auxiliaries, popularized by David A. Evans, are widely used to direct stereoselective alkylations and aldol (B89426) reactions, which could be adapted to construct the chiral sugar backbone before the introduction of the methylene group and glycosylation. wikipedia.orgresearchgate.net

Table 1: Asymmetric Synthesis Approaches

| Method | Description | Key Reagents/Catalysts | Outcome | Reference |

|---|

The synthesis of nucleoside analogs is a multistep process that necessitates the use of protecting groups to mask reactive functional groups and ensure that reactions occur at the desired positions. youtube.com In the synthesis of Uridine, 2'-deoxy-2'-methylene-, the hydroxyl groups of the sugar moiety and the N3-proton of the uracil base must be temporarily blocked.

For the sugar's hydroxyl groups (at the 3' and 5' positions), silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) are commonly used. glenresearch.com These groups are robust enough to withstand many reaction conditions but can be removed selectively using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). glenresearch.comyoutube.com

Protecting the N3 position of the uracil ring is also crucial to prevent unwanted side reactions during glycosylation and other modifications. The benzyloxymethyl (BOM) group has been widely used, but its removal via hydrogenation can sometimes lead to undesired over-reduction. nih.gov As an alternative, the (4,4'-Bisfluorophenyl)methoxymethyl (BFPM) group has been developed. nih.gov The BFPM group is stable under various conditions, including aqueous acid and hydrogenation, but can be cleaved with 2% trifluoroacetic acid (TFA) in dichloromethane, offering an orthogonal deprotection strategy. nih.gov In some synthetic routes, an N3-protecting group-free strategy has been successfully employed despite the acidity of the uracil-3-NH. nih.govacs.org

Table 2: Common Protecting Groups in Uridine Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| 3', 5'-Hydroxyls | tert-Butyldimethylsilyl | TBDMS | Tetrabutylammonium fluoride (TBAF) | glenresearch.com |

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Mild acid (e.g., dichloroacetic acid) | glenresearch.com |

| N3-Uracil | Benzyloxymethyl | BOM | Hydrogenation, Strong Lewis acids | nih.gov |

Post-Synthetic Modifications and Functionalization of Uridine, 2'-deoxy-2'-methylene-

Following the successful synthesis of the core nucleoside, further modifications are often required to prepare probes for research or to study structure-activity relationships. These modifications typically involve the 5'-hydroxyl group or the nucleobase itself.

To be biologically active as antiviral or anticancer agents, nucleoside analogs often need to be converted into their corresponding 5'-mono-, di-, or triphosphate forms. The first phosphorylation step is often the rate-limiting step in cells. unipd.it Therefore, delivering the monophosphate directly can bypass this hurdle. However, the negative charges of phosphate (B84403) groups hinder their ability to cross cell membranes.

To overcome this, various phosphate prodrug strategies have been developed. These strategies mask the negative charges with biolabile groups that are cleaved inside the cell to release the active monophosphate. unipd.it A notable approach is the synthesis of 5'-methylene-bis(pivaloyloxymethyl)(POM)phosphonate prodrugs. nih.gov In this design, the 5'-oxygen is replaced by a methylene group, creating a metabolically stable phosphonate (B1237965) that mimics the phosphate group. unipd.itnih.gov The synthesis involves a Horner-Wadsworth-Emmons (HWE) reaction of a tetra(POM)-bisphosphonate reagent with a 5'-aldehydic nucleoside. nih.govacs.org

Other prodrug moieties include S-acyl-thioethyl (SATE) groups and phosphoramidates. unipd.itnih.gov For example, cyclic phosphoramidate (B1195095) prodrugs have been designed to effectively deliver nucleoside monophosphates into target cells. nih.gov

Table 3: Phosphate Prodrug Strategies for Nucleosides

| Prodrug Type | Masking Group | Key Features | Reference |

|---|---|---|---|

| Methylene Phosphonate | Bis(pivaloyloxymethyl) (POM) | Carbon-phosphorus bond replaces the 5'-oxygen-phosphorus bond, enhancing metabolic stability. | nih.govacs.org |

| Phosphoramidate | Amino acid derivatives, cyclic structures | Masks one phosphate charge with an amide linkage. Can be designed for specific cell targeting. | nih.gov |

To explore how changes in the chemical structure affect biological activity (Structure-Activity Relationships, or SAR), the uracil base of 2'-deoxy-2'-methylene-uridine can be chemically modified. Modifications at the C5 position of the pyrimidine ring are common because this position projects into the major groove of the DNA/RNA helix and can be altered without disrupting the Watson-Crick base pairing. mdpi.com

A variety of functional groups can be introduced at the C5 position, often via palladium-catalyzed cross-coupling reactions on a C5-halogenated precursor. These modifications can introduce new reporter groups, ligands, or catalytic moieties. mdpi.com For instance, the synthesis of C5-modified dUTP nucleotides bearing dianionic reporter groups has been described, with the resulting modified triphosphates being tested as substrates for DNA polymerases. mdpi.com Although these specific modifications were on 2'-deoxyuridine (B118206), similar strategies could be applied to the 2'-deoxy-2'-methylene-uridine scaffold to probe its interactions with target enzymes and to develop new functionalized oligonucleotides. The introduction of an additional nucleobase via a linker at the 2'-position has also been explored to study the stabilization of nucleic acid secondary structures. rsc.org

Linker Chemistry for Conjugation in Biochemical Assays

The utility of Uridine, 2'-deoxy-2'-methylene- as a molecular probe in biochemical assays is unlocked through its covalent attachment to reporter molecules, such as fluorophores or biotin, or to larger biomolecules like proteins. This is achieved through the use of chemical linkers, which are bifunctional molecules that bridge the nucleoside to the desired entity. The design of these linkers is critical, influencing the efficiency of the conjugation reaction, the stability of the resulting conjugate, and the preservation of the biological activity of the attached molecule.

A prevalent strategy for introducing a linker attachment point on Uridine, 2'-deoxy-2'-methylene- involves modification at the 5-position of the uracil base. This position is chemically accessible and modifications here are generally well-tolerated without disrupting the essential hydrogen bonding interactions required for nucleic acid base pairing.

A key reaction in this context is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is particularly well-suited for nucleoside chemistry due to its mild reaction conditions and high functional group tolerance. The process typically begins with the halogenation of the 5-position of the Uridine, 2'-deoxy-2'-methylene- precursor, most commonly with iodine or bromine, to create a reactive handle. The resulting 5-halo derivative can then be coupled with a variety of alkyne-containing linkers.

These alkynyl linkers can be designed with a terminal functional group amenable to "click chemistry," a set of biocompatible and highly efficient reactions. The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. nih.govnih.gov By incorporating a terminal azide (B81097) group into a reporter molecule or biomolecule, it can be readily "clicked" onto the alkyne-functionalized Uridine, 2'-deoxy-2'-methylene-.

The table below outlines a typical workflow for the preparation of a Uridine, 2'-deoxy-2'-methylene- conjugate for biochemical assays.

| Step | Description | Key Reagents and Conditions |

|---|---|---|

| 1. Synthesis of Precursor | Preparation of 3',5'-O-protected 2'-keto-uridine. | Oxidizing agents (e.g., Dess-Martin periodinane) on a protected uridine. |

| 2. Methylene Installation | Wittig reaction to form the 2'-methylene group. | Methylenetriphenylphosphorane (Ph3P=CH2) generated from methyltriphenylphosphonium (B96628) bromide and a strong base (e.g., n-butyllithium). masterorganicchemistry.comorganic-chemistry.orgmnstate.edu |

| 3. Halogenation | Introduction of a halogen (e.g., iodine) at the 5-position of the uracil base. | N-Iodosuccinimide (NIS) in an appropriate solvent. |

| 4. Linker Attachment | Sonogashira coupling of an alkyne-containing linker to the 5-iodo-2'-deoxy-2'-methyleneuridine. | Pd catalyst (e.g., Pd(PPh3)4), Cu(I) co-catalyst, a base (e.g., triethylamine), and the desired terminal alkyne. nih.gov |

| 5. Conjugation | Click chemistry reaction (e.g., CuAAC) to attach the reporter/biomolecule. | Azide-functionalized molecule, Cu(I) catalyst (e.g., CuSO4/sodium ascorbate), in a suitable buffer. nih.govnih.govinterchim.fr |

The length and chemical nature of the linker can be varied to optimize the performance of the resulting conjugate in a specific biochemical assay. For instance, longer, flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can minimize steric hindrance between the nucleoside and the conjugated molecule, thereby preserving the latter's function.

The versatility of this approach allows for the creation of a wide array of Uridine, 2'-deoxy-2'-methylene--based probes, enabling the study of DNA-protein interactions, the monitoring of enzymatic activities, and the development of novel diagnostic tools.

Biological Activity and Preclinical Investigations of Uridine, 2 Deoxy 2 Methylene in Vitro

Design and Application of In Vitro Cellular Models for Mechanistic Studies

To understand the therapeutic potential and mechanism of a compound like Uridine (B1682114), 2'-deoxy-2'-methylene-, researchers employ a variety of in vitro models. These systems range from established cancer cell lines to complex three-dimensional cultures that more closely mimic the native tissue environment.

The initial evaluation of a potential therapeutic agent often involves screening against a panel of well-characterized, immortalized cancer cell lines. While specific cytotoxicity data for Uridine, 2'-deoxy-2'-methylene- is not extensively detailed in the reviewed literature, the activity of its close analog, 1-(2-deoxy-2-methylene-β-D-erythro-pentofuranosyl)cytosine (DMDC), provides insight into the likely methodologies. DMDC has demonstrated significant cytotoxicity against human melanoma cell lines such as SK-MEL-28. nih.gov

These assays typically determine the half-maximal inhibitory concentration (IC50), a measure of a compound's potency. Studies with DMDC show that its cytotoxicity is cell-cycle dependent, with the highest activity against cells in the S phase, indicating an interference with DNA synthesis. nih.gov It is expected that Uridine, 2'-deoxy-2'-methylene- would be evaluated in a similar panel of cell lines, such as those commonly used for screening nucleoside analogs, to determine its efficacy and selectivity profile.

Table 1: Representative Cell Lines for Evaluating Nucleoside Analogs

| Cell Line | Type | Typical Application |

|---|---|---|

| SK-MEL-28 | Human Melanoma | Antineoplastic activity, cell cycle analysis nih.gov |

| L1210 | Mouse Leukemia | Antineoplastic and cytotoxic screening nih.gov |

| CCRF-CEM | Human T-cell Leukemia | Antineoplastic screening |

| HeLa | Human Cervical Cancer | General cytotoxicity, viral replication studies |

| Vero | Monkey Kidney | Antiviral activity, cytotoxicity control |

This table represents cell lines commonly used for testing nucleoside analogs and is for illustrative purposes. Specific testing of Uridine, 2'-deoxy-2'-methylene- in all these lines is not documented in the provided sources.

Enzyme assays are crucial for identifying the direct molecular target of a drug and quantifying its inhibitory activity. For Uridine, 2'-deoxy-2'-methylene-, its phosphorylated form, 2'-deoxy-2'-methyleneuridine 5'-diphosphate (MdUDP), has been identified as a potent inhibitor of ribonucleoside diphosphate (B83284) reductase (RDPR). nih.gov This enzyme is critical for the de novo synthesis of deoxyribonucleotides, which are the building blocks of DNA. wikipedia.org

MdUDP acts as a mechanism-based, irreversible inactivator of the Escherichia coli RDPR. nih.gov The proposed mechanism involves the enzyme's own catalytic cycle. The process begins with the abstraction of the 3'-hydrogen from the sugar ring of MdUDP by a radical within the enzyme's active site. This creates a stabilized allylic radical due to the presence of the 2'-methylene group. This radical intermediate then undergoes decomposition to form a reactive furanone species, which subsequently alkylates an essential residue in the enzyme's active site, leading to irreversible inactivation. nih.govnih.gov

Table 2: In Vitro Inhibition of E. coli Ribonucleotide Reductase by 2'-Methylene Nucleoside Diphosphates

| Compound | Abbreviation | Role | Potency |

|---|---|---|---|

| Uridine, 2'-deoxy-2'-methylene- 5'-diphosphate | MdUDP | Irreversible Inactivator | Potent nih.gov |

| 2'-deoxy-2'-methylenecytidine (B37615) 5'-diphosphate | MdCDP | Irreversible Inactivator | More potent than MdUDP nih.gov |

This targeted inhibition of a key enzyme in DNA synthesis underscores the potential of Uridine, 2'-deoxy-2'-methylene- as an antiproliferative agent. nih.gov

While traditional two-dimensional (2D) cell cultures are invaluable for initial screening, they lack the complex architecture and cell-cell interactions of in vivo tissues. mdpi.com Three-dimensional (3D) cell culture models, such as spheroids and patient-derived organoids, have emerged to bridge this gap, offering a more physiologically relevant context for drug evaluation. nih.govnih.gov

Cells grown in 3D models exhibit different morphologies, proliferation rates, and gene expression profiles compared to their 2D counterparts. mdpi.comresearchgate.net These models can recreate aspects of the tumor microenvironment, including hypoxia and nutrient gradients, which can significantly influence a drug's efficacy. nih.gov For instance, some cell lines show increased resistance to chemotherapeutic agents when grown in 3D cultures. researchgate.net

Although specific studies applying 3D models to Uridine, 2'-deoxy-2'-methylene- are not yet prevalent, these systems are ideal for advanced preclinical investigation. They would allow for a more accurate assessment of the compound's ability to penetrate solid tumor masses and exert its cytotoxic effects in an environment that better mimics a real tumor. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of Uridine, 2'-deoxy-2'-methylene- Analogs

The 2'-methylene group is the defining feature of MdUrd and is critical to its mechanism of action against ribonucleotide reductase. Its presence enables the formation of a key allylic radical intermediate, which is essential for the irreversible inactivation of the enzyme. nih.gov

SAR studies comparing MdUrd to its analogs reveal the importance of other parts of the molecule in modulating potency. A key example is the comparison between 2'-deoxy-2'-methyleneuridine 5'-diphosphate (MdUDP) and its cytidine (B196190) counterpart, 2'-deoxy-2'-methylenecytidine 5'-diphosphate (MdCDP). In assays using E. coli ribonucleotide reductase, MdCDP was found to be a much more potent inhibitor than MdUDP. nih.gov This indicates that while the 2'-methylene group provides the chemical mechanism for inactivation, the identity of the nucleobase (cytosine vs. uracil) plays a significant role in the molecule's binding affinity and recognition by the enzyme's active site. Such findings are critical for guiding the synthesis of future analogs with potentially enhanced potency. nih.govresearchgate.net

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is paramount for biological activity, as interactions between drugs and their protein targets are highly sensitive to spatial orientation. Nucleoside analogs can exist as different stereoisomers (e.g., anomers designated as α or β), and these isomers can have vastly different biological effects. rsc.org

The natural configuration for nucleosides is the β-anomer. The synthesis of α-anomers and other stereoisomers is a common strategy in drug design to explore new biological properties or improve stability. rsc.org The precise stereochemistry of the sugar moiety, often referred to as its "pucker," dictates the orientation of the nucleobase and the phosphate-binding 5'-hydroxyl group. Modifications at the 2' position, such as the methylene (B1212753) group in MdUrd, can influence this pucker and thus affect how the molecule is recognized and processed by viral or cellular enzymes like kinases and polymerases.

Studies on related nucleosides have shown that controlling the chirality at each position is crucial. For example, in antisense oligonucleotides modified with phosphorothioate (B77711) linkages, the Rp and Sp stereoisomers exhibit different nuclease stabilities and biological activities. nih.gov This principle highlights that the specific stereoconfiguration of Uridine, 2'-deoxy-2'-methylene- and its metabolites is a critical determinant of their molecular interactions and ultimate cellular response.

SAR of Base and Ribose Modifications on Biological Profile

The structure-activity relationship (SAR) of nucleoside analogs is a critical area of investigation for the development of new therapeutic agents. For the compound Uridine, 2'-deoxy-2'-methylene-, and its derivatives, modifications to both the pyrimidine (B1678525) base (uracil) and the deoxyribose sugar moiety have been explored to understand their impact on biological activity, primarily in the context of anticancer and antiviral research. The presence of the 2'-methylene group is a key structural feature that often imparts unique biological properties.

Base Modifications

For analogs of 2'-deoxyuridine (B118206), a range of substituents at the C5 position have been shown to be crucial for their antitumor and antiviral activities. nih.gov Halogenation at the C5 position (e.g., with fluorine, chlorine, bromine, or iodine) has been a common strategy. For instance, in the series of 5-substituted 2'-deoxyuridines, antiviral activity against herpes simplex virus was found to decrease in the order of 5-I, 5-Br > 5-CF3 > 5-Cl > 5-F. nih.gov The highly active derivatives in this series, such as those with 5-fluoro and 5-trifluoromethyl groups, have demonstrated potent antitumor activity. nih.gov

While direct SAR data for C5-substituted 2'-deoxy-2'-methyleneuridine is limited in publicly available literature, the principles from related 2'-deoxyuridine analogs suggest that similar modifications would likely have a profound effect on the biological profile of the 2'-methylene derivative. It is plausible that the introduction of small alkyl groups, halogens, or other functional groups at the C5 position could enhance the cytotoxic or antiviral properties of the parent compound.

Furthermore, the nature of the pyrimidine base itself is a key determinant of activity. The closely related analog, 2'-deoxy-2'-methylidenecytidine, has demonstrated significant antitumor activity against a range of murine and human tumor xenografts. nih.gov This suggests that the 2'-methylene-2'-deoxyribose scaffold is a viable backbone for creating potent cytotoxic agents and that modifications to the heterocyclic base are a promising avenue for modulating this activity.

Ribose Modifications

The 2'-methylene group on the deoxyribose sugar is a distinctive feature of this class of compounds. This modification locks the sugar into a specific conformation, which can influence its interaction with viral polymerases or cellular kinases, the first step in the activation of many nucleoside analogs.

Further modifications to the ribose ring, in addition to the 2'-methylene group, have been explored in related nucleoside analogs. For example, the introduction of a fluorine atom at the 2'-position alongside a methyl group (β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine) has led to the development of potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase. nih.gov This highlights the significant impact that even subtle changes to the sugar moiety can have on the biological activity and target specificity of nucleoside analogs.

The phosphorylation of the 5'-hydroxyl group is a critical step for the activation of most nucleoside analogs. Therefore, modifications at this position, such as the introduction of phosphate (B84403) mimics or prodrug moieties, can also dramatically influence the biological profile by altering the cellular uptake and metabolic activation of the compound.

The table below summarizes the general structure-activity relationships for modifications on the uracil (B121893) base and the deoxyribose moiety based on findings from closely related nucleoside analogs.

Table 1: Inferred Structure-Activity Relationships of Uridine, 2'-deoxy-2'-methylene- Analogs

| Modification Site | Type of Modification | Inferred Effect on Biological Activity | Rationale from Related Compounds |

| Uracil Base (C5 Position) | Halogenation (F, Cl, Br, I) | Potential for significant antiviral and antitumor activity. The specific halogen can fine-tune the potency and spectrum of activity. | 5-Halogenated 2'-deoxyuridines are potent antiviral and antitumor agents. nih.gov |

| Small Alkyl Groups (e.g., methyl) | May enhance activity; for example, 5-methyl-2'-deoxycytidine (B118692) is metabolized to thymidylate. nih.gov | 5-Alkyl-2'-deoxyuridines can act as thymidylate synthase inhibitors. nih.gov | |

| Trifluoromethyl (CF3) | Likely to confer potent antitumor activity. | 5-CF3-2'-deoxyuridine is a highly active antitumor derivative. nih.gov | |

| Azidomethyl, Aminomethyl | Introduction of these groups at C5 in 2'-deoxyuridine has been shown to result in antitumor and antiviral activity. nih.gov | Synthesis of these derivatives has been accomplished and they show biological activity. nih.gov | |

| Ribose Moiety (2'-Position) | Methylene Group (present in parent) | Confers unique conformational properties that can lead to potent biological activity. | The cytidine analog, 2'-deoxy-2'-methylidenecytidine, shows strong antitumor effects. nih.gov |

| Additional Fluoro and Methyl Groups | Can lead to highly potent and selective antiviral agents. | β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine is a potent anti-HCV agent. nih.gov | |

| Ribose Moiety (3' and 5' Positions) | Phosphorylation/Prodrugs | Essential for activation to the triphosphate form. Prodrug strategies can improve cellular uptake and phosphorylation. | Phosphoramidate (B1195095) prodrugs of related uridine analogs show enhanced potency. nih.gov |

Theoretical and Computational Investigations of Uridine, 2 Deoxy 2 Methylene

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of 2'-deoxy-2'-methyleneuridine and its derivatives. These computational approaches provide valuable insights into the molecule's electronic structure, which in turn governs its reactivity, stability, and conformational preferences.

Prediction of Reactivity and Stability via Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are a powerful tool for predicting the reactivity and stability of nucleoside analogs like 2'-deoxy-2'-methyleneuridine. By analyzing various calculated parameters, researchers can gain a deeper understanding of the molecule's chemical behavior.

Studies on related thymidine (B127349) derivatives using DFT at the B3LYP/6-31G(d,p) level of theory have shown that alterations in molecular structure significantly influence thermal and molecular orbital parameters. scirp.org These calculations can determine thermodynamic properties that indicate the spontaneity and stability of reactions involving these modified nucleosides. scirp.org For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in predicting the sites susceptible to electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map further elucidates these reactive sites, where regions of negative potential (red) are favorable for electrophilic attack and regions of positive potential (blue) are favorable for nucleophilic attack. scirp.org

Protonation of nucleobases, a key factor in DNA stability and mutagenesis, has been investigated using DFT at the B3LYP/aug-cc-pvdz level. nih.gov These studies reveal that protonation can significantly alter the conformational landscape and lead to an elongation of the N-glycosidic bond, which is a critical step in the cleavage of this bond. nih.gov The proton affinity of the nucleobase can be influenced by the surrounding microenvironment, such as the shielding of the phosphate (B84403) group's negative charge in a DNA macromolecule. nih.gov

Conformational Analysis of the Nucleoside and Its Derivatives

The biological activity of nucleoside analogs is intrinsically linked to their three-dimensional structure. Conformational analysis, often performed using a combination of experimental techniques and computational methods, reveals the preferred spatial arrangement of the nucleoside's components: the nucleobase, the sugar moiety, and the phosphate groups (in nucleotides).

A comprehensive conformational analysis of the related nucleoside, 2'-deoxyuridine (B118206) (dU), was performed using ab initio calculations at the MP2/6-311++G(d,p)//DFT B3LYP/6-31G(d,p) level of theory. nih.gov This study identified numerous stable conformers, with the syn orientation of the base and the South (S) conformation of the sugar being predominant at 298.15 K. nih.gov However, at higher temperatures, the anti orientation and North (N) sugar pucker become more populated. nih.gov This highlights the dynamic nature of nucleoside conformations.

The conformation of the sugar ring, often described by its pucker (North or South), and the orientation of the base relative to the sugar (syn or anti) are critical determinants of how a nucleoside analog interacts with its biological targets. For instance, studies on other 2'- and 3'-substituted deoxyadenosine (B7792050) analogs have shown a correlation between the N-type sugar pucker and the anti conformation of the base, and the S-type pucker with the syn conformation. nih.gov Molecular dynamics simulations have also been employed to understand the conformational preferences of modified nucleosides like 2'-C-methyl analogs in different environments, such as single-stranded and double-stranded nucleic acids. researchgate.net These simulations indicate that while these analogs have preferential conformational states, they possess enough flexibility to adopt different puckering in various structural contexts. researchgate.net

| Parameter | Description |

| Sugar Pucker | Describes the out-of-plane atom in the five-membered furanose ring. The two main conformations are North (C3'-endo) and South (C2'-endo). |

| Glycosidic Torsion Angle (χ) | Defines the orientation of the nucleobase with respect to the sugar ring. The two main conformations are syn and anti. |

| Backbone Torsion Angles | A series of angles (α, β, γ, δ, ε, ζ) that describe the conformation of the phosphodiester backbone in nucleotides. |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide atomic-level insights into the interactions between a ligand, such as 2'-deoxy-2'-methyleneuridine, and its biological target, typically an enzyme or protein. mdpi.com These methods are crucial for understanding the mechanism of action of drugs and for the rational design of new therapeutic agents. mdpi.com

Characterization of Binding Modes with Target Enzymes and Proteins

Molecular docking studies predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For nucleoside analogs, a primary target is often ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis. nih.govyoutube.com RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides. youtube.com The enzyme is a tetramer composed of two subunits, R1 (or α) and R2 (or β). ebi.ac.ukquizlet.com The R1 subunit contains the catalytic site and allosteric sites that regulate enzyme activity, while the R2 subunit houses a diiron center that generates a stable tyrosyl radical necessary for the catalytic reaction. ebi.ac.ukquizlet.com

The diphosphate (B83284) form of 2'-deoxy-2'-methyleneuridine, MdUDP, has been identified as an irreversible inactivator of the Escherichia coli ribonucleoside diphosphate reductase (RDPR). nih.gov It is proposed that the enzyme abstracts a hydrogen atom from the 3'-position of the sugar ring, leading to the formation of a reactive species that alkylates the enzyme. nih.gov Docking studies can help to visualize the binding of MdUDP within the active site of RNR and identify the amino acid residues involved in this activation process.

Prediction of Binding Affinities and Energetic Contributions

Beyond predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and its target. This is often expressed as a docking score or a calculated binding free energy. These values provide a quantitative measure of the strength of the interaction and can be used to rank potential drug candidates.

For instance, docking studies of thymidine derivatives with proteins from Candida albicans have been used to evaluate their potential as antifungal agents based on their docking scores and predicted binding free energies. scirp.org The thermodynamic properties of the ligand-protein complex, including enthalpy and entropy changes, can also be determined to assess its stability. scirp.org

Elucidation of Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein is often not a simple lock-and-key mechanism. Both the ligand and the protein can undergo conformational changes to achieve an optimal fit. Molecular dynamics (MD) simulations can be used to study these dynamic processes.

In Silico Prediction of Metabolic Fate and Off-Target Interactions

In modern drug discovery, computational, or in silico, methods are indispensable for the early assessment of a drug candidate's pharmacokinetic and toxicological profile. springernature.comri.se These predictive tools allow for the screening of large chemical libraries to identify compounds with favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby reducing the time and cost associated with experimental studies. nih.govnih.gov For "Uridine, 2'-deoxy-2'-methylene-", a comprehensive in silico analysis is crucial to forecast its metabolic pathways, identify key metabolizing enzymes and transporters, and predict potential unintended biological interactions.

The metabolic stability and cellular transport of nucleoside analogs are critical determinants of their therapeutic efficacy and potential for toxicity. Computational models leverage vast datasets to predict how a molecule like "Uridine, 2'-deoxy-2'-methylene-" will be processed in the body. nih.gov These predictions are based on its structural similarity to endogenous nucleosides and other clinically evaluated nucleoside analogs.

Predicted Metabolic Pathways

The metabolic fate of a xenobiotic is typically governed by Phase I and Phase II enzymatic reactions. In silico models predict these pathways based on the chemical structure of the compound.

Phase I Metabolism: Phase I reactions introduce or expose functional groups, usually increasing the molecule's polarity. For nucleoside analogs, a primary metabolic route is the cleavage of the glycosidic bond. tandfonline.com It is predicted that "Uridine, 2'-deoxy-2'-methylene-" would be a substrate for pyrimidine-nucleoside phosphorylase , undergoing phosphorolysis to release the uracil (B121893) base and a modified sugar phosphate. tandfonline.com Furthermore, while many nucleoside analogs are not significant substrates for Cytochrome P450 (CYP) enzymes, some can be. nih.gov In silico screening tools like SwissADME and pkCSM are often used to predict whether a compound might inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.govresearchgate.net Based on its structure, "Uridine, 2'-deoxy-2'-methylene-" is predicted to be a weak inhibitor, if at all, of these major enzymes, suggesting a low likelihood of clinically significant drug-drug interactions via this mechanism.

Phase II Metabolism: Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules to facilitate excretion. For nucleoside analogs, glucuronidation is a common conjugation pathway. However, without a primary hydroxyl group readily available for conjugation (due to the 2'-methylene modification), the potential for direct glucuronidation is likely reduced compared to other nucleosides.

The table below summarizes the predicted metabolic fate of "Uridine, 2'-deoxy-2'-methylene-".

Table 1: Predicted Metabolizing Enzymes and Metabolic Pathways for Uridine (B1682114), 2'-deoxy-2'-methylene-

| Enzyme/Pathway | Predicted Role | Metabolic Reaction | Prediction Method |

|---|---|---|---|

| Pyrimidine-Nucleoside Phosphorylase (PNP) | Primary Metabolic Enzyme | Phosphorolysis (Cleavage of N-glycosidic bond) | Structural Analogy to other pyrimidine (B1678525) nucleosides tandfonline.com |

| Cytidine (B196190) Deaminase (CDA) | Unlikely Substrate | Deamination (Not applicable to Uridine base) | Structural properties (Uracil base) nih.gov |

| Cytochrome P450 (CYP) Isoforms (e.g., CYP3A4, CYP2D6) | Weak Inhibitor/Non-Substrate | Oxidation (predicted to be minor) | General In Silico ADMET prediction platforms (e.g., pkCSM, SwissADME) nih.govresearchgate.net |

| Uridine Diphosphate-Glucuronosyltransferases (UGTs) | Minor Substrate | Glucuronidation (at available hydroxyl groups) | Structural Analogy |

Predicted Transporter Interactions

The cellular uptake and efflux of nucleoside analogs are critical for reaching their intracellular targets and are mediated by specific transporter proteins. Computational models, including Bayesian modeling and 3-D pharmacophores, are used to predict these interactions. nih.govresearchgate.net As a nucleoside analog, "Uridine, 2'-deoxy-2'-methylene-" is predicted to interact with several key transporters.

The primary route of entry into cells for nucleosides is through Equilibrative Nucleoside Transporters (ENTs) , particularly hENT1 and hENT2, and Concentrative Nucleoside Transporters (CNTs) . arizona.edudntb.gov.ua Given its structural similarity to uridine, the compound is highly likely to be a substrate for hENT1, a transporter known to be crucial for the efficacy of other nucleoside drugs like gemcitabine. nih.gov It may also be recognized by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which function as efflux pumps and can contribute to drug resistance. In silico ADMET platforms can provide predictions on whether a compound is a substrate or inhibitor of these efflux transporters. nih.gov

The table below outlines the predicted interactions with key drug transporters.

Table 2: Predicted Transporter Interactions for Uridine, 2'-deoxy-2'-methylene-

| Transporter | Family | Predicted Interaction | Potential Clinical Relevance |

|---|---|---|---|

| hENT1 (SLC29A1) | Equilibrative Nucleoside Transporter | Substrate | Primary mechanism for cellular uptake nih.govnih.gov |

| hENT2 (SLC29A2) | Equilibrative Nucleoside Transporter | Substrate | Secondary mechanism for cellular uptake nih.govarizona.edu |

| P-glycoprotein (P-gp, ABCB1) | ATP-Binding Cassette Transporter | Possible Substrate/Weak Inhibitor | Potential for drug efflux and resistance |

| Breast Cancer Resistance Protein (BCRP, ABCG2) | ATP-Binding Cassette Transporter | Possible Substrate | Potential for drug efflux and resistance |

Prediction of Off-Target Interactions

Off-target interactions occur when a drug binds to proteins other than its intended target, which can lead to unexpected side effects or provide opportunities for drug repurposing. numberanalytics.com Computational methods, such as chemical similarity searching and molecular docking, screen compound structures against databases of known protein targets. numberanalytics.com

For a nucleoside analog like "Uridine, 2'-deoxy-2'-methylene-", potential off-targets are often enzymes involved in nucleotide and nucleic acid metabolism. The modification at the 2'-position is designed to confer specific activity, but it can also lead to interactions with other enzymes that recognize nucleoside or nucleotide structures. For instance, chemical modifications to the 2' position of uridine analogs are known to influence off-target effects. researchgate.net A primary predicted off-target class includes DNA and RNA polymerases , where the molecule could act as a chain terminator after being anabolized to its triphosphate form. Another significant predicted off-target is ribonucleotide reductase , an enzyme crucial for DNA synthesis, which is a known target for similar modified nucleosides. Other potential off-targets include various kinases that might phosphorylate the molecule, initiating its metabolic activation or leading to other unintended signaling events.

The table below details the potential off-target interactions predicted for "Uridine, 2'-deoxy-2'-methylene-".

Table 3: Predicted Potential Off-Target Interactions for Uridine, 2'-deoxy-2'-methylene-

| Potential Off-Target | Protein Class | Predicted Effect | Rationale for Prediction |

|---|---|---|---|

| DNA Polymerases | Enzyme (Nucleic Acid Synthesis) | Inhibition/Chain Termination | Structural analog of deoxyuridine triphosphate (after phosphorylation) |

| RNA Polymerases | Enzyme (Nucleic Acid Synthesis) | Inhibition/Chain Termination | Structural analog of uridine triphosphate (after phosphorylation) |

| Ribonucleotide Reductase (RNR) | Enzyme (Nucleotide Metabolism) | Inhibition | Known target for other 2'-modified nucleoside analogs |

| Thymidylate Synthase (TS) | Enzyme (Nucleotide Metabolism) | Possible Inhibition | Structural similarity to uridine monophosphate |

| Various Kinases | Enzyme (Signal Transduction) | Substrate/Inhibitor | Common off-target class for small molecules; potential for phosphorylation |

Advanced Methodologies and Analytical Techniques for Research on Uridine, 2 Deoxy 2 Methylene

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of synthesized Uridine (B1682114), 2'-deoxy-2'-methylene-. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Nucleoside Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including complex nucleosides. For Uridine, 2'-deoxy-2'-methylene-, ¹H and ¹³C NMR are routinely used to confirm the presence and connectivity of all atoms in the molecule.

¹H NMR provides information about the chemical environment of each proton. For instance, the protons of the methylene (B1212753) group at the 2'-position would exhibit a characteristic chemical shift, distinguishing them from other protons in the sugar moiety and the uracil (B121893) base. Similarly, the anomeric proton (H1') signal confirms the β-configuration of the glycosidic bond. Two-dimensional NMR techniques, such as COSY and HMQC, are employed to establish proton-proton and proton-carbon correlations, respectively, which helps in assigning all the signals in the spectra.

| Proton | Exemplary Chemical Shift (ppm) |

| H-6 | ~7.8 |

| H-1' | ~6.2 |

| H-5 | ~5.8 |

| H-3' | ~4.5 |

| H-4' | ~4.0 |

| H-5' | ~3.8 |

| 2'-CH₂ | Variable |

| Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. |

Mass Spectrometry for Compound Identification and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For Uridine, 2'-deoxy-2'-methylene-, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), confirming the compound's molecular formula of C₁₀H₁₂N₂O₅. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass with high accuracy, further validating the elemental composition. Furthermore, MS is invaluable for metabolite profiling, allowing researchers to track the metabolic fate of Uridine, 2'-deoxy-2'-methylene- in biological systems. By analyzing samples from cell cultures or animal models, researchers can identify metabolites formed through enzymatic modifications, providing insights into its mechanism of action and potential metabolic pathways. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of nucleosides after appropriate derivatization. nih.gov

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₅ | nih.gov |

| Molecular Weight | 240.21 g/mol | nih.gov |

| Monoisotopic Mass | 240.07462149 Da | nih.gov |

Vibrational Spectroscopy (IR, Raman) for Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. aip.org These techniques are particularly useful for identifying functional groups and probing the conformational states of nucleosides. aip.orgrsc.org

X-ray Crystallography and Cryo-Electron Microscopy for Structural Biology

To understand how Uridine, 2'-deoxy-2'-methylene- exerts its biological effects, it is crucial to determine its three-dimensional structure when bound to its target enzymes. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose.

Co-crystallization with Target Enzymes to Delineate Binding Interactions

X-ray crystallography allows for the determination of the atomic-resolution structure of a molecule in its crystalline state. nih.gov By co-crystallizing Uridine, 2'-deoxy-2'-methylene- with its target enzyme, researchers can obtain a detailed picture of the binding pocket and the specific interactions between the inhibitor and the protein. bham.ac.uknih.gov

This information is invaluable for understanding the mechanism of inhibition. For example, the crystal structure can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the enzyme-inhibitor complex. This knowledge can then be used to design more potent and selective inhibitors. The process involves growing high-quality crystals of the enzyme-inhibitor complex and then diffracting X-rays through them to generate a diffraction pattern that can be mathematically converted into a three-dimensional electron density map.

Elucidation of Active Site Architecture and Inhibitor Mechanisms

Both X-ray crystallography and cryo-EM provide critical insights into the architecture of the enzyme's active site. mdpi.com Cryo-EM has emerged as a powerful technique for determining the structures of large and flexible protein complexes that are difficult to crystallize. researchgate.netpnas.org

For nucleoside inhibitors like Uridine, 2'-deoxy-2'-methylene-, these structural biology techniques can elucidate how the compound mimics the natural substrate and interacts with key amino acid residues in the active site. nih.gov This can reveal the molecular basis of the compound's inhibitory activity, such as chain termination in the case of DNA or RNA polymerases. nih.gov By comparing the structures of the enzyme with and without the bound inhibitor, researchers can identify conformational changes induced by the inhibitor, providing a deeper understanding of its mechanism of action. researchgate.netpnas.org This structural information is a cornerstone of modern drug design, enabling the rational optimization of lead compounds.

Advanced Cellular Imaging Techniques for Subcellular Localization and Interaction Studies

The precise location of Uridine, 2'-deoxy-2'-methylene- within a cell is critical to understanding its biological function. Advanced imaging techniques allow researchers to move beyond mere detection and to map its distribution within various cellular compartments.

Fluorescence Microscopy with Labeled Uridine, 2'-deoxy-2'-methylene- Analogs

Fluorescence microscopy stands as a cornerstone for visualizing the subcellular distribution of specific molecules. This is achieved by tagging the molecule of interest, in this case, Uridine, 2'-deoxy-2'-methylene-, with a fluorescent probe. While direct fluorescent labeling of Uridine, 2'-deoxy-2'-methylene- is not widely documented, the principles are well-established through extensive research on analogous nucleosides, such as 2'-deoxyuridine (B118206) and 2'-deoxycytidine. uochb.cznih.gov

The strategy involves the chemical synthesis of analogs of Uridine, 2'-deoxy-2'-methylene- where a fluorophore is attached to the nucleobase. The choice of fluorophore is critical and is based on its photophysical properties, including its absorption and emission spectra, quantum yield, and sensitivity to the microenvironment. rsc.orgresearchgate.net Environmentally sensitive fluorophores, for instance, can change their fluorescent properties in response to changes in polarity or hydration, offering insights into the local environment of the labeled nucleoside. rsc.org

Once synthesized, these fluorescent analogs can be introduced into cells. If the modification does not impede its recognition and processing by cellular machinery, the fluorescent analog will be incorporated into nucleic acids, allowing for the visualization of these macromolecules. The subcellular localization can then be determined by observing the fluorescence signal using a confocal or super-resolution microscope. For example, accumulation of the fluorescent signal in the nucleus would suggest incorporation into the genomic DNA of the cell.

| Fluorophore Conjugate (Analogous to Uridine, 2'-deoxy-2'-methylene-) | Excitation Max (nm) | Emission Max (nm) | Key Feature | Reference |

| 2-thienyl-3-hydroxychromone-deoxyuridine | ~380 | ~540 (N* band) | Ratiometric response to solvent polarity | rsc.orgresearchgate.net |

| 2-furyl-3-hydroxychromone-deoxyuridine | ~380 | ~540 (N* band) | High brightness and sensitivity to hydration | rsc.orgresearchgate.net |

| Triazolyl benzonitrile-deoxyuridine | Not specified | Not specified | Intramolecular Charge Transfer (ICT) properties | nih.gov |

| Triazolyl pyrenyl-deoxyuridine | Not specified | Dual (LE/ICT) | Ratiometric sensing of protein microenvironments | nih.gov |

This table presents data for fluorescently labeled 2'-deoxyuridine analogs, which serve as a model for the potential labeling of Uridine, 2'-deoxy-2'-methylene-.

Live-Cell Imaging for Dynamic Cellular Processes

Live-cell imaging offers a significant advantage over fixed-cell microscopy by enabling the observation of cellular processes in real-time. nih.govpnnl.gov This is particularly relevant for studying the dynamic behavior of Uridine, 2'-deoxy-2'-methylene- and its impact on processes like DNA replication, and repair.

To study these dynamics, cells are cultured in a microscope-compatible chamber and the fluorescently labeled analog of Uridine, 2'-deoxy-2'-methylene- is introduced. Time-lapse microscopy is then used to capture images at regular intervals. This allows researchers to track the movement and changes in the concentration of the fluorescent signal over time. For instance, the real-time monitoring of the incorporation of a fluorescent nucleoside analog into the DNA of dividing cells can provide direct evidence of its role in DNA synthesis. uochb.cz

Advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can provide even more detailed information. FLIM measures the decay rate of the fluorescence, which can be sensitive to the local molecular environment, thus offering a way to study interactions of the labeled nucleoside with other molecules, such as proteins. nih.gov

| Imaging Technique | Principle | Information Gained | Relevance for Uridine, 2'-deoxy-2'-methylene- | Reference |

| Time-Lapse Confocal Microscopy | Sequential imaging of live cells | Spatiotemporal dynamics, trafficking, and incorporation | Tracking the movement and localization of a labeled analog over time during cellular processes. | nih.govpnnl.gov |

| Fluorescence Recovery After Photobleaching (FRAP) | Measuring the rate of fluorescence return to a photobleached area | Mobility and dynamics of fluorescently labeled molecules | Determining the mobility of a labeled analog within a cellular compartment, such as the nucleus. | |

| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two fluorophores in close proximity | Molecular interactions | Investigating the close-range interaction of a labeled analog with specific proteins involved in DNA metabolism. | |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Measuring the fluorescence decay rate | Microenvironment sensing and molecular interactions | Characterizing the local environment of an incorporated analog and its binding to cellular components. | nih.gov |

This table outlines live-cell imaging techniques and their potential applications in studying the dynamic cellular processes involving Uridine, 2'-deoxy-2'-methylene-.

Emerging Research Areas and Future Directions for Uridine, 2 Deoxy 2 Methylene

Exploration of Novel Synthetic Pathways and Biocatalytic Approaches

The development of efficient and sustainable methods for synthesizing 2'-deoxy-2'-methyleneuridine and related nucleoside analogs is a primary research focus. Traditional chemical syntheses can be complex and may produce undesirable byproducts. To address these challenges, researchers are exploring innovative synthetic strategies.

One promising area is the use of biocatalytic approaches . Enzymes, such as nucleoside 2'-deoxyribosyltransferases (NDTs), offer a greener alternative to chemical synthesis. nih.gov For instance, NDTs can catalyze the transfer of a deoxyribose sugar to a nucleobase, creating the desired nucleoside analog in a more environmentally friendly manner. nih.gov Studies have shown that enzymes like the type II nucleoside 2'-deoxyribosyltransferase from Lactobacillus leichmannii (LlNDT-2) can be used to produce a variety of ribonucleoside analogues. nih.gov This biocatalytic strategy has the potential to be scaled up for the efficient production of these compounds. nih.gov

Novel chemical synthesis routes are also being investigated. For example, new methods for creating bicyclic nucleosides with a fixed sugar conformation have been developed, starting from uridine (B1682114). capes.gov.brscispace.com Additionally, researchers are exploring unprecedented synthetic pathways that can lead to the formation of unique nucleoside scaffolds, sometimes resulting in unexpected dimer products as major outcomes. nih.gov

Identification of Unconventional Molecular Targets and Signaling Pathways

A significant area of research is dedicated to identifying the specific molecular targets and signaling pathways affected by 2'-deoxy-2'-methyleneuridine and its derivatives. While some of these compounds were initially designed as inhibitors of ribonucleotide reductase, recent studies suggest a more complex mechanism of action. nih.gov

For example, the cytidine (B196190) derivative, 2'-deoxy-2'-methylidenecytidine (MdCyd), has been shown to inhibit the growth of L1210 leukemia cells. nih.gov Interestingly, cell lines resistant to other ribonucleotide reductase inhibitors were not resistant to MdCyd, indicating a different or additional mechanism of action. nih.gov Flow cytometry analysis revealed that MdCyd affects the G2/M phase of the cell cycle. nih.gov Furthermore, studies have shown that while 2'-deoxy-2'-methylene derivatives of adenosine, guanosine, and cytidine inhibit the incorporation of cytidine into DNA, their specific modes of action are not identical, suggesting they are activated by different nucleoside kinases. nih.gov

Another related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), a potent inhibitor of the hepatitis C virus (HCV), has been found to undergo metabolism that also leads to the formation of the triphosphate of its uridine congener. nih.gov This highlights the complex metabolic pathways that can be involved in the activation and mechanism of action of these nucleoside analogs. nih.gov

Development of Advanced In Vitro Models for Complex Biological Systems

To better understand the biological effects of 2'-deoxy-2'-methyleneuridine and its analogs, researchers are developing and utilizing more sophisticated in vitro models. These models aim to more accurately mimic the complex biological systems found in living organisms.

The use of tumor cell lines, such as L1210 cells, has been instrumental in assessing the antineoplastic activity of these compounds. nih.govnih.gov By studying the effects on cell growth and the cell cycle, researchers can gain insights into the potential therapeutic applications of these molecules. nih.gov Furthermore, the development of cell lines with specific resistance mechanisms, such as those deficient in certain kinases, allows for a more detailed investigation of the compounds' mechanisms of action and resistance. nih.gov

The use of replicon systems, particularly for antiviral research, has also been crucial. For instance, the HCV replicon assay has been essential in identifying the potent inhibitory activity of compounds like PSI-6130. nih.gov These systems allow for the study of viral replication in a controlled cellular environment.

Integration of Multi-Omics Data to Uncover Systems-Level Effects

A powerful emerging approach in understanding the impact of compounds like 2'-deoxy-2'-methyleneuridine is the integration of multiple "omics" datasets. This includes genomics, transcriptomics, proteomics, and metabolomics. By combining these different layers of biological information, researchers can gain a more holistic, systems-level view of a compound's effects.

Multi-omics studies are being used to unravel the complexities of various diseases and drug responses. For example, in the study of type 2 diabetes, multi-omics approaches have helped to identify patient subgroups and potential biomarkers for disease progression. frontiersin.orgmedrxiv.org Similarly, in the context of hyperuricemia, integrating multi-omics data has helped to identify mitochondrial genes associated with the condition. nih.gov This type of integrated analysis can reveal how a compound perturbs entire biological networks and pathways, rather than just a single target. nih.govmdpi.com This approach holds significant promise for elucidating the broader biological consequences of treatment with 2'-deoxy-2'-methyleneuridine derivatives.

Application in Chemical Probe Development for Biological Discovery

The unique properties of 2'-deoxy-2'-methyleneuridine and its analogs make them valuable candidates for the development of chemical probes. These probes are essential tools for exploring and understanding complex biological processes.

For instance, thymidine (B127349) analogs are widely used to label DNA during replication. pnas.org The development of analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which can be detected with high sensitivity using "click chemistry," has revolutionized the study of DNA synthesis. pnas.org While not a 2'-methylene derivative, the principle of modifying nucleosides to create powerful research tools is directly applicable. The methylene (B1212753) group at the 2' position of 2'-deoxy-2'-methyleneuridine offers a unique structural feature that could be exploited in the design of novel chemical probes to investigate the function of specific enzymes or cellular pathways.

Q & A

Q. What are the key structural features of 2'-deoxy-2'-methylene uridine, and how do they influence its biochemical reactivity?

The compound is characterized by a uridine backbone with a 2'-deoxyribose modification, where the 2'-hydroxyl group is replaced by a methylene bridge. This rigidifies the sugar ring, reducing conformational flexibility and enhancing resistance to enzymatic degradation compared to unmodified uridine . Structural confirmation relies on techniques like NMR (to verify methylene bridge positioning) and X-ray crystallography (to analyze sugar puckering and base stacking interactions).

Q. What synthetic methodologies are commonly employed to prepare 2'-deoxy-2'-methylene uridine derivatives?

A standard approach involves treating 2,2'-anhydronucleosides with hydrogen fluoride to introduce the 2'-fluoro or methylene group. For example, 2'-deoxy-2'-fluorouridine analogs are synthesized via nucleophilic substitution of 2,2'-anhydro intermediates, followed by purification using column chromatography . Modifications at the 5-position (e.g., halogenation) require protecting group strategies to ensure regioselectivity .

Q. What analytical techniques are critical for characterizing purity and stability of 2'-deoxy-2'-methylene uridine in experimental settings?

- HPLC : To assess purity and monitor degradation products under varying pH or temperature conditions .

- Mass spectrometry (MS) : For molecular weight validation and metabolite identification in biological matrices.

- Thermogravimetric analysis (TGA) : To evaluate thermal stability, particularly for storage and handling protocols .

Advanced Research Questions

Q. How does 2'-deoxy-2'-methylene uridine interact with ribonucleotide reductase (RNR), and what mechanistic insights have been uncovered?

The compound acts as a mechanism-based inhibitor of RNR by forming a stable radical intermediate at the enzyme’s active site, disrupting nucleotide pool balance. Studies using Baker et al.’s methodology revealed that 2'-deoxy-2'-methylene cytidine 5'-diphosphate analogs irreversibly inhibit RNR, validated via kinetic assays and electron paramagnetic resonance (EPR) spectroscopy to track radical quenching . Contradictions in inhibition potency across enzyme isoforms (e.g., human vs. bacterial RNR) highlight the need for species-specific experimental designs .

Q. What evidence supports the role of 2'-deoxy-2'-methylene uridine derivatives in inducing apoptosis in cancer cells?

Fluorinated derivatives, such as 2'-deoxy-2'-fluoro-N3-(n-dodecyl)uridine, inhibit DNA synthesis by incorporating into nascent strands, triggering S-phase arrest. Apoptosis is confirmed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays. Notably, efficacy varies with tumor type; lymphomas expressing Escherichia coli purine nucleoside phosphorylase (PNP) show heightened sensitivity due to metabolic activation to cytotoxic 2-fluoroadenine .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines for 2'-deoxy-2'-methylene uridine analogs?

Discrepancies often arise from differences in:

- Metabolic activation : PNP expression levels, quantified via qRT-PCR or Western blot, correlate with prodrug activation efficiency .

- Nucleotide salvage pathway activity : Competitive uptake assays with thymidine or deoxycytidine can identify transport-mediated resistance mechanisms .

Standardizing cell culture conditions (e.g., hypoxia, serum concentration) and using isogenic cell lines (wild-type vs. PNP-knockout) improve reproducibility .

Q. What strategies are recommended for designing radiolabeled 2'-deoxy-2'-methylene uridine analogs for tracer studies?

Tritium (³H) or carbon-14 (¹⁴C) labeling at the methylene group or uracil base enables pharmacokinetic tracking. For example, 5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine derivatives (precursors for tritiation) are synthesized via osmium tetroxide-mediated dihydroxylation, followed by catalytic reduction with ³H₂ gas . Radiolabeled compounds require rigorous purity validation via radio-HPLC to exclude unincorporated isotopes.

Q. How does the stability of 2'-deoxy-2'-methylene uridine vary under physiological vs. experimental storage conditions?

- Aqueous solutions : Degradation occurs via hydrolysis at extreme pH (e.g., >8.0), monitored by UV-Vis spectroscopy at 260 nm. Buffered solutions (pH 6–7) at −20°C minimize decomposition .

- Solid state : Hygroscopicity accelerates degradation; lyophilization with cryoprotectants (trehalose) enhances shelf life. Stability studies under ICH guidelines (25°C/60% RH) are critical for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.